2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Lipophilicity LogD Permeability

2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797595-72-2) is a synthetic small molecule with the formula C19H16F3N3O3 and a molecular weight of 391.35 g/mol, typically supplied at ≥95% purity. It belongs to a class of piperidine-nicotinonitrile ethers featuring a 4-(trifluoromethoxy)benzoyl substituent, a structural motif combining an H-bond-accepting carbonyl linker and a metabolically robust fluorinated aryl ring that is of interest in medicinal chemistry for its tunable physicochemical profile.

Molecular Formula C19H16F3N3O3
Molecular Weight 391.35
CAS No. 1797595-72-2
Cat. No. B2963817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1797595-72-2
Molecular FormulaC19H16F3N3O3
Molecular Weight391.35
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C19H16F3N3O3/c20-19(21,22)28-16-5-3-13(4-6-16)18(26)25-10-7-15(8-11-25)27-17-14(12-23)2-1-9-24-17/h1-6,9,15H,7-8,10-11H2
InChIKeyCNBAIJJTUIYXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797595-72-2) for Targeted Library Synthesis


2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797595-72-2) is a synthetic small molecule with the formula C19H16F3N3O3 and a molecular weight of 391.35 g/mol, typically supplied at ≥95% purity . It belongs to a class of piperidine-nicotinonitrile ethers featuring a 4-(trifluoromethoxy)benzoyl substituent, a structural motif combining an H-bond-accepting carbonyl linker and a metabolically robust fluorinated aryl ring that is of interest in medicinal chemistry for its tunable physicochemical profile [1].

Why Generic Substitution of 2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile Is Scientifically UnSound


In-class piperidine-nicotinonitrile analogs cannot be interchanged without risking divergent pharmacokinetic and target-engagement outcomes. The 4-(trifluoromethoxy)benzoyl group in this compound provides a distinctive balance of lipophilicity and metabolic susceptibility compared to common alternatives such as methoxy, dimethylamino, or pyrrolyl substituents [1]. Furthermore, the carbonyl linker connecting the piperidine to the aryl ring differs fundamentally from the sulfonyl linker found in the closest commercially available comparator, 6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile , altering both hydrogen-bonding geometry and overall polarity. Substituting based solely on a shared nicotinonitrile-piperidine core ignores these quantifiable property shifts, which can lead to unexpected solubility, permeability, and off-target profiles in biological assays [1].

Quantitative Differentiation of 2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile Against Its Closest Analogs


Lipophilicity Gain of the 4-Trifluoromethoxybenzoyl Group Over Methoxybenzoyl Analogs

The target compound's 4-(trifluoromethoxy)benzoyl substituent raises distribution coefficient (LogD) by 0.7–1.4 units compared to a hypothetical 4-methoxybenzoyl analog, based on a systematic study of aliphatic OCF3 vs. OCH3 pairs [1]. This class-level inference positions the compound as a more lipophilic option in a screening library, potentially enhancing passive membrane permeability relative to its methoxy counterpart, though it does not match the extreme lipophilicity of a 4-(trifluoromethyl)benzoyl analog which exhibits a comparable LogD shift [1].

Lipophilicity LogD Permeability Drug Design

Metabolic Stability Divergence of the Trifluoromethoxy Moiety Relative to Methoxy and Trifluoromethyl Groups

Contrary to the assumption that OCF3 always improves metabolic stability, direct comparative microsomal incubation data on aliphatic OCF3, OCH3, and CF3 analogs show that the trifluoromethoxy group typically decreases metabolic stability relative to both CH3O- and CF3-substituted counterparts, except in specific N-alkoxy(sulfon)amide series [1]. This represents a quantitative caution against substituting a methoxy or trifluoromethyl benzoyl analog for procurement of the OCF3 benzoyl compound without verifying target-specific metabolic profiles.

Metabolic Stability Microsomal Clearance Half-Life OCF3

Carbonyl vs. Sulfonyl Linker: Hydrogen-Bonding Capacity and Polarity Difference Relative to 6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

The target compound uses a carbonyl (C=O) linker between the piperidine nitrogen and the 4-trifluoromethoxyphenyl ring, whereas the closest commercially cataloged analog, CAS 1428378-32-8, employs a sulfonyl (SO2) linker . The carbonyl linker contributes a single H-bond acceptor with moderate strength, whereas the sulfonyl linker provides two strong H-bond acceptors (S=O bonds) and occupies a larger van der Waals volume. This difference directly impacts the compound's capacity to engage protein targets that discriminate between amide-like and sulfonamide-like pharmacophores.

Linker Chemistry H-Bond Acceptors Polar Surface Area Target Binding

Electronic Effect Differentiation of 4-Trifluoromethoxy vs. 4-Dimethylamino and 4-Pyrrolyl Substituents on the Benzoyl Ring

The 4-trifluoromethoxy group is strongly electron-withdrawing (Hammett σp ≈ +0.35), while the 4-dimethylamino group in analog CAS 1797186-26-5 is strongly electron-donating (σp ≈ -0.83), and the 4-pyrrolyl group in analog CAS 1797746-00-9 is weakly electron-donating [1]. This span of electronic character across the benzoyl ring is expected to modulate the electron density of the amide carbonyl and thus its H-bond acceptor strength, directly influencing target binding affinity for targets sensitive to electrostatic complementarity.

Electronic Effects Hammett Constants SAR Aryl Substitution

Disclaimer on the Absence of Direct Biological Activity Data for the Target Compound

As of the publication date of this guide, a comprehensive search of PubMed, PubChem BioAssay, BindingDB, and patent databases (USPTO, WIPO) revealed no published, publicly available, peer-reviewed biological assay data (IC50, Ki, EC50, or % inhibition) that explicitly name 2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797595-72-2) as the test article [1]. This absence of direct evidence means that all differentiation claims above rest on structural and physicochemical inference from class-level studies. Users are advised that procurement for a specific target must be preceded by an internal primary screen.

Data Gap Biological Assay Procurement Transparency

Purity and Supply Chain Traceability: Standardized 95% Purity Benchmark and Vendor Catalog Consistency

The target compound is listed by multiple independent vendors with a consistent purity specification of 95% (HPLC or equivalent) and a defined molecular identity (C19H16F3N3O3, MW 391.35) . This cross-vendor consistency exceeds the variability sometimes observed for niche analogs (e.g., some substituted piperidine derivatives offered at 90% purity), providing a baseline quality assurance that supports reproducible screening results without the need for immediate in-house repurification.

Chemical Purity Procurement QC Reproducibility

Application Scenarios Where 2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile Provides Differentiable Value


Parallel Synthesis of Piperidine-Nicotinonitrile SAR Libraries with Electronic Gradient Design

Medicinal chemistry teams constructing a systematic SAR matrix around the piperidine-4-yloxynicotinonitrile scaffold can use this compound as the electron-withdrawing (4-OCF3) member, alongside the electron-donating 4-N(CH3)2 and 4-pyrrolyl analogs, to quantify the relationship between aryl electronic character (Hammett σp, evidence item 3.4) and target potency or selectivity. Procuring all three analogs simultaneously from a single vendor batch minimizes inter-lot variability and ensures internal consistency in SAR conclusions.

Linker Pharmacophore Discrimination Studies: Carbonyl vs. Sulfonyl in Kinase or Protease Inhibitor Design

In programs where the piperidine-aryl linker is hypothesized to make a critical hinge-binding or catalytic-site contact, this compound's amide carbonyl linker can be directly compared with the sulfonyl linker of CAS 1428378-32-8 (evidence item 3.3). Differences in H-bond acceptor count and geometry can discriminate between on-target engagement and off-target sulfonamide-related promiscuity. Procurement of both compounds in matched purity (≥95%) enables a controlled head-to-head experiment.

Physicochemical Property Fine-Tuning for Cellular Permeability Optimization

Teams seeking to increase the lipophilicity of a lead series without introducing the excessive metabolic stability often associated with CF3 groups can select this OCF3 benzoyl variant (evidence items 3.1 and 3.2). The class-derived LogD increase of 0.7–1.4 units over the methoxy analog provides a predictable permeability boost, while the documented microsomal liability of OCF3 relative to CF3 offers a faster clearance profile that may be desirable for topical or acute-exposure therapeutic concepts. Purchase of this compound together with its CF3 and OCH3 analogs creates a LogD/MetStab calibration set.

High-Throughput Screening Library Diversification in Unexplored Chemical Space

Given the complete absence of published bioactivity data for this compound and its close analogs (evidence item 3.5), it represents genuinely unexplored chemical space. Procurement for diversity-oriented screening libraries allows organizations to stake a first-mover claim on any biological activity discovered, with the 95% purity specification ensuring that primary hits are actionable without immediate repurification. The compound's compliance with Lipinski and Veber rules (MW 391.35, cLogP predicted <5, <10 H-bond acceptors) makes it a suitable addition to lead-like screening decks.

Quote Request

Request a Quote for 2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.